molecular formula C21H24O7 B1447636 Arenol CAS No. 32274-51-4

Arenol

Cat. No.: B1447636
CAS No.: 32274-51-4
M. Wt: 388.4 g/mol
InChI Key: BGLAMXJBTZOWLK-UHFFFAOYSA-N
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Description

Arenol is a type of aromatic hydrocarbon, specifically a cyclic unsaturated compound. These compounds are characterized by their unique chemical properties, which differ significantly from those of conjugated alkenes. The simplest member of this class is benzene, which is often represented as a cyclic conjugated molecule with alternating single and double carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arenols can be synthesized through various methods, including electrophilic aromatic substitution reactions. These reactions typically involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents used in these reactions include halogens, nitro compounds, and sulfonic acids .

Industrial Production Methods

Industrial production of arenols often involves the catalytic hydrogenation of phenols. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting arenol can then be purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Arenols undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of arenols include halogens, nitro compounds, and sulfonic acids. Reaction conditions typically involve the use of a catalyst, such as a metal halide, and may require elevated temperatures and pressures .

Major Products

The major products formed from the reactions of arenols include quinones, cyclohexanols, and various substituted aromatic compounds .

Scientific Research Applications

Arenols have a wide range of applications in scientific research, including:

    Chemistry: Arenols are used as intermediates in the synthesis of various organic compounds.

    Biology: Arenols are used in the study of enzyme mechanisms and as substrates in biochemical assays.

    Medicine: Arenols are used in the development of pharmaceuticals, including drugs for the treatment of cancer and cardiovascular diseases.

    Industry: Arenols are used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of arenols involves their ability to undergo electrophilic aromatic substitution reactions. This process involves the formation of a sigma complex, where the electrophile attacks the aromatic ring, followed by the loss of a proton to regenerate the aromaticity of the ring. The molecular targets and pathways involved in these reactions include various enzymes and receptors that facilitate the substitution process .

Comparison with Similar Compounds

Arenols are similar to other aromatic hydrocarbons, such as benzene and toluene. they are unique in their ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. This versatility makes them valuable intermediates in the synthesis of various organic compounds .

List of Similar Compounds

Properties

IUPAC Name

3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-9(2)6-7-13-16(11(4)22)20(26)19(25)14(18(13)24)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLAMXJBTZOWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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